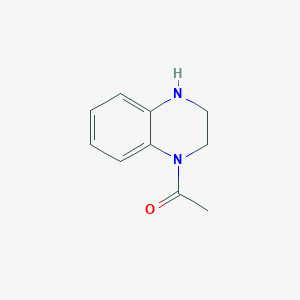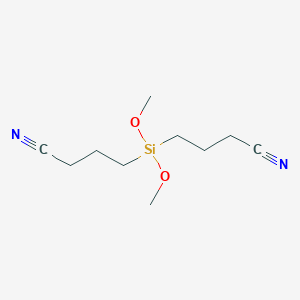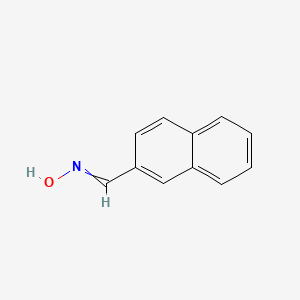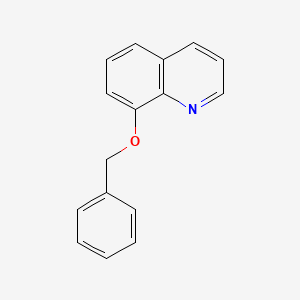
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Descripción general
Descripción
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of 3,4-dihydroquinoxalin-2(1H)-one with ethanoyl chloride in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at low temperatures (10-15°C) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxalin-2(1H)-one derivatives .
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives have been investigated for their anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinoxaline derivatives act as soluble guanylate cyclase (sGC) activators, which play a role in the nitric oxide signaling pathway. This interaction can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects .
Comparación Con Compuestos Similares
3,4-Dihydroquinoxalin-2(1H)-one: A closely related compound with similar biological activities.
Quinoxaline-2,3-dione:
4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-one: A compound used in radiolabeling studies.
Uniqueness: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of various derivatives with diverse biological and chemical properties.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUOMDKLGPXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287105 | |
| Record name | 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-92-5 | |
| Record name | NSC48957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)













